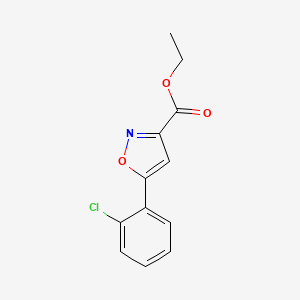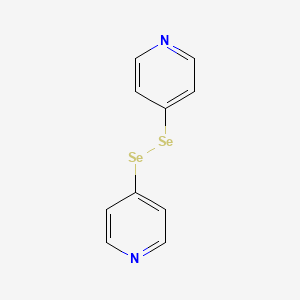
1,2-Di(pyridin-4-yl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(pyridin-4-yl)diselane: is an organoselenium compound featuring two pyridine rings attached to a diselenide bridge. This compound belongs to the class of diselenides, which have garnered significant attention due to their unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-4-yl)diselane can be synthesized through a two-step procedure. The first step involves the insertion of the diselenide moiety onto a carboxylic acid. This is followed by a Steglich esterification reaction between the biscarboxylic acid containing the diselenide unit and 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH). The reaction conditions typically involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the handling of selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di(pyridin-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the diselenide bond can yield selenols or other reduced selenium species.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups can be introduced onto the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents can be employed for substitution reactions.
Major Products:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides with altered oxidation states.
Substitution: Pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2-Di(pyridin-4-yl)diselane involves its interaction with molecular targets through the diselenide bond. This bond can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, in anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of ROS signaling pathways .
Comparaison Avec Des Composés Similaires
1,2-Di(pyridin-2-yl)diselane: Similar structure but with pyridine rings attached at the 2-position.
1,2-Di(quinazolin-4-yl)diselane: A diselenide compound with quinazoline rings instead of pyridine.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A complex diselenide compound with additional functional groups.
Uniqueness: 1,2-Di(pyridin-4-yl)diselane is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying the effects of diselenide bonds in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H8N2Se2 |
|---|---|
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
4-(pyridin-4-yldiselanyl)pyridine |
InChI |
InChI=1S/C10H8N2Se2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |
Clé InChI |
WXWKXOOCZMFMAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1[Se][Se]C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


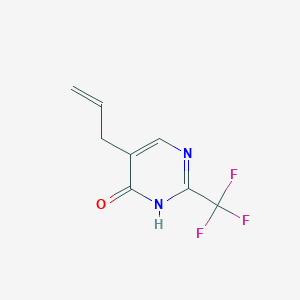

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
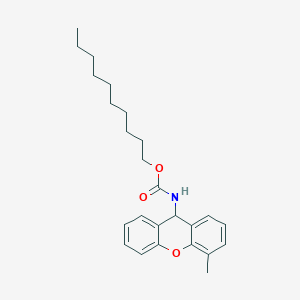
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
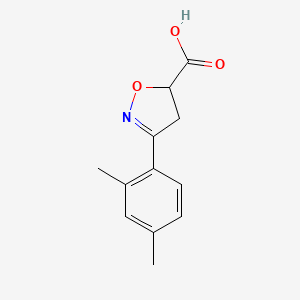
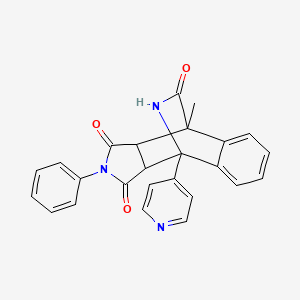
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)


![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
